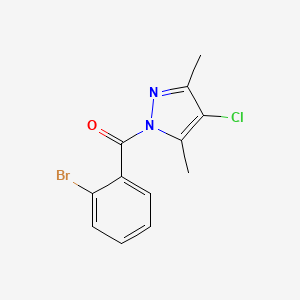![molecular formula C21H19N3O B5550245 1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-2-methyl-1H-indole-3-carbonitrile](/img/structure/B5550245.png)
1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-2-methyl-1H-indole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-2-methyl-1H-indole-3-carbonitrile often involves recyclization processes or reactions between cyclic enehydrazino ketones with arylidenemalononitriles. For instance, Lichitsky et al. (2002) described a method for synthesizing 12-aryl-1-oxo-1,2,3,4,5,12-hexahydroindolo-[2,1-b]quinazoline-6-carbonitriles, which is based on recyclization of related compounds. The molecular structure of one such compound was studied via X-ray diffraction analysis, highlighting the precise arrangements of its atoms and bonds (Lichitsky et al., 2002).
Molecular Structure Analysis
Understanding the molecular structure is crucial for assessing the compound's reactivity and properties. Kumar et al. (2012) synthesized 2-(1H-indol-3-yl)quinoline-3-carbonitrile derivatives and confirmed their structures using single crystal X-ray diffraction. These analyses provide valuable insights into the spatial arrangement and electronic configuration, which are essential for predicting chemical behavior (Kumar et al., 2012).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds often involve C-C bond formation and subsequent functionalization. For example, the AlCl3-mediated C-C bond-forming reaction between 2-chloroquinoline-3-carbonitrile and various indoles, as demonstrated by Kumar et al. (2012), showcases the versatility and reactivity of these molecules (Kumar et al., 2012).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for the application of these compounds in various fields. Aly et al. (2018) explored the synthesis of spiro[indoline-3,4′-pyrano[3,2-c]quinolone]-3′-carbonitriles, providing insight into their physical characteristics through NMR, IR, and mass spectral data, along with X-ray structural analyses for some compounds (Aly et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for further transformations, are highlighted in the synthesis and characterization studies. The work by Lichitsky et al. (2002) and Kumar et al. (2012) exemplifies the methodologies for elucidating these properties, demonstrating the compound's potential for further chemical manipulation and application (Lichitsky et al., 2002); (Kumar et al., 2012).
Aplicaciones Científicas De Investigación
Photochemistry Insights
Research on dimethyl quinoline-3,4-dicarboxylate N-oxides, closely related to the quinoline part of the target compound, reveals photochemical rearrangements producing indole derivatives among other products. These reactions are significant in understanding the behavior of similar compounds under photochemical conditions, which could be relevant in fields like organic synthesis and material science (Irvine, Summers, & Taylor, 1983).
Photovoltaic Applications
Derivatives of quinoline, specifically pyrano[3,2-c]quinoline derivatives, have been studied for their photovoltaic properties. These compounds exhibit rectification behavior and photovoltaic properties under illumination, making them candidates for use in organic–inorganic photodiode fabrication. This highlights the potential application of related compounds in renewable energy technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).
Structural and Optical Properties
Studies on the structural and optical properties of quinoline derivatives, such as pyrano[3,2-c]quinoline derivatives, show that these compounds can form polycrystalline nanocrystallites dispersed in an amorphous matrix upon thermal deposition. Their optical properties, including absorption parameters and electronic transition types, are well-documented. This information is crucial for applications in optics and material science (Zeyada, El-Nahass, & El-Shabaan, 2016).
Corrosion Inhibition
Quinoline derivatives have been analyzed for their corrosion inhibition effects on mild steel in acidic mediums. These studies provide insights into the potential application of similar compounds as corrosion inhibitors, which is significant for the chemical industry and materials protection (Singh, Srivastava, & Quraishi, 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-methylindole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O/c1-15-18(13-22)17-9-3-5-11-20(17)24(15)14-21(25)23-12-6-8-16-7-2-4-10-19(16)23/h2-5,7,9-11H,6,8,12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDLKBKNORAIOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)N3CCCC4=CC=CC=C43)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{(3R*,4S*)-4-cyclopropyl-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5550163.png)
![2-bromo-N-(2-{2-[4-(diethylamino)benzylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B5550170.png)
![2,6-dimethylbenzo-1,4-quinone 1-[O-(2-chlorobenzoyl)oxime]](/img/structure/B5550176.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5550180.png)
![4-[(dimethylamino)sulfonyl]-N-(4-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B5550184.png)
![2-[2-(1,9-dioxaspiro[5.5]undec-4-ylamino)ethyl]-6-phenylpyridazin-3(2H)-one](/img/structure/B5550196.png)

![7-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5550212.png)


![N-[3-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5550250.png)

![3-{[(2,1,3-benzothiadiazol-5-ylmethyl)(methyl)amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5550263.png)
![N-[4-hydroxy-3-(1-piperidinylmethyl)phenyl]benzenesulfonamide](/img/structure/B5550267.png)